Methyl 3-(methoxymethylene)cyclobutanecarboxylate
Overview
Description
Methyl 3-(methoxymethylene)cyclobutanecarboxylate is an organic compound with a unique structure that includes a cyclobutane ring and a methoxymethylidene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(methoxymethylene)cyclobutanecarboxylate typically involves the reaction of cyclobutanecarboxylic acid derivatives with methoxymethylidene reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(methoxymethylene)cyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methoxymethylidene group to a methylene group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethylidene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Methylene derivatives.
Substitution: Various substituted cyclobutanecarboxylates.
Scientific Research Applications
Methyl 3-(methoxymethylene)cyclobutanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activity and its role in the synthesis of biologically active molecules.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with unique mechanisms of action.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Methyl 3-(methoxymethylene)cyclobutanecarboxylate involves its interaction with specific molecular targets and pathways. The methoxymethylidene group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, resulting in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(benzyloxy)cyclobutanecarboxylate: This compound has a benzyloxy group instead of a methoxymethylidene group, which affects its reactivity and applications.
Methyl 3-oxocyclobutanecarboxylate: This compound contains a keto group, making it more reactive in certain chemical reactions.
Uniqueness
Methyl 3-(methoxymethylene)cyclobutanecarboxylate is unique due to its methoxymethylidene group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of novel compounds and in the exploration of new chemical and biological pathways.
Properties
Molecular Formula |
C8H12O3 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl 3-(methoxymethylidene)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-10-5-6-3-7(4-6)8(9)11-2/h5,7H,3-4H2,1-2H3 |
InChI Key |
BNEDMCRMDQPLCL-UHFFFAOYSA-N |
Canonical SMILES |
COC=C1CC(C1)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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